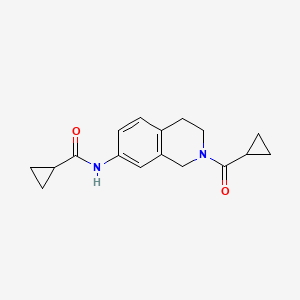

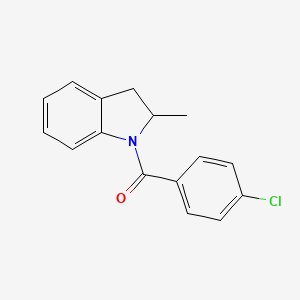

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cyclopropanecarboxamide is a cyclopropylcarboxamide . It’s a compound that contains a cyclopropane ring attached to a carboxamide group. The carboxamide group consists of a carbonyl (a carbon double-bonded to an oxygen) and an amine (a nitrogen attached to hydrogens or carbon groups) .

Molecular Structure Analysis

The molecular structure of cyclopropanecarboxamide consists of a three-membered ring of carbon atoms (cyclopropane) attached to a carboxamide group . The exact structure of “N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide” would include additional groups attached to this base structure.Physical And Chemical Properties Analysis

Cyclopropanecarboxamide has a molecular weight of 85.1045 and is a solid at room temperature . The specific physical and chemical properties of “this compound” would depend on the additional groups in its structure.Aplicaciones Científicas De Investigación

Tandem Cyclization and Cycloaddition Reactions

Cyclization-[3+3] Cycloaddition for Fused 1,2-Dihydroisoquinolines : A study described tandem cyclization-[3+3] cycloaddition of 2-alkynylbenzaldoximes, leading to the synthesis of tetrahydro-1,2-oxazine fused 1,2-dihydroisoquinolines. This method showcases an approach to construct complex heterocyclic frameworks, potentially applicable to the synthesis or functionalization of compounds like N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide (Q. Ding, Zhiyong Wang, & Jie Wu, 2009).

Diastereoselective Catalysis

Diastereoselective Pd(II)-Catalyzed Arylation : Research on diastereoselective Pd(II)-catalyzed arylations followed by ring opening of cyclopropanecarboxamides highlights a strategy for constructing β-acyloxy amides with high stereocontrol. This process demonstrates the synthetic utility of cyclopropane derivatives in constructing stereochemically rich compounds, which could be relevant for modifications of the core structure of this compound (B. Gopalakrishnan et al., 2016).

Enantioselective Syntheses

Organocatalytic Enantioselective Synthesis : A study on the organocatalytic enantioselective Pictet-Spengler reactions demonstrates the synthesis of 1-substituted 1,2,3,4-tetrahydroisoquinolines, which bears relevance to the enantioselective synthesis of compounds with complex chiral centers similar to the one in the query compound (E. Mons et al., 2014).

Cyclization Cascades

Cyclization Cascades via N-Amidyl Radicals : Exploring cyclization cascades via N-amidyl radicals for constructing heterocyclic scaffolds suggests innovative pathways for generating complex molecular architectures, potentially applicable to synthesizing or functionalizing compounds like the one (Noelia Fuentes et al., 2015).

Direcciones Futuras

The future directions for research on “N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide” would depend on its properties and potential applications. Given the interest in cyclopropane derivatives in the fields of synthetic and pharmaceutical chemistry, it’s possible that similar compounds could have interesting biological activities .

Propiedades

IUPAC Name |

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c20-16(12-1-2-12)18-15-6-5-11-7-8-19(10-14(11)9-15)17(21)13-3-4-13/h5-6,9,12-13H,1-4,7-8,10H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZAJSUNHLKVFPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Acetyl-2-(2-(2,4-dichlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2959564.png)

![3-[(2-Fluorophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2959565.png)

![[(2-Methoxy-5-methylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B2959569.png)

![1'-(adamantane-1-carbonyl)spiro[3H-chromene-2,4'-piperidine]-4-one](/img/structure/B2959570.png)

![4-chloro-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylbutanohydrazide](/img/structure/B2959573.png)

![Ethyl 2-(3-tert-butyl-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2959574.png)

![4-Chloro-7-methylthieno[3,2-D]pyrimidin-2-amine](/img/structure/B2959576.png)

![3-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2959580.png)

![2-(naphthalen-2-yloxy)-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2959586.png)